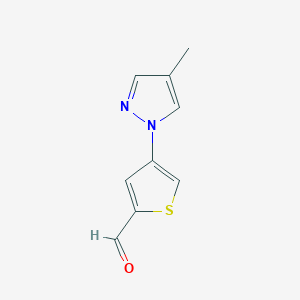![molecular formula C11H17N3O2 B13338355 tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B13338355.png)
tert-Butyl (R)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various chemical reactions and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate (Boc2O) with the corresponding amine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common solvents used include dichloromethane (DCM) or tetrahydrofuran (THF), and the reaction is often catalyzed by a base such as triethylamine (TEA) or pyridine .
Industrial Production Methods
In an industrial setting, the production of tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and ensures consistent product quality .
化学反応の分析
Types of Reactions
tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: The Boc group can be substituted under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: Pd/C in ethanol or NaBH4 in methanol.
Substitution: TFA in DCM or HCl in dioxane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols. Substitution reactions often result in the removal of the Boc group, yielding the free amine .
科学的研究の応用
tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Another carbamate used for protecting amines.
Carbobenzoxy (Cbz) carbamate: Used for protecting amines, but removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Removed under basic conditions, often used in peptide synthesis.
Uniqueness
tert-Butyl ®-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate is unique due to its specific structure, which provides stability and selectivity in protecting amine groups. Its ability to be removed under mild acidic conditions without affecting other functional groups makes it particularly valuable in complex organic syntheses .
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
tert-butyl N-[(4R)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-8-4-5-9-7(8)6-12-14-9/h6,8H,4-5H2,1-3H3,(H,12,14)(H,13,15)/t8-/m1/s1 |
InChIキー |
CPIXKVAGZNGBFC-MRVPVSSYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=NN2 |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


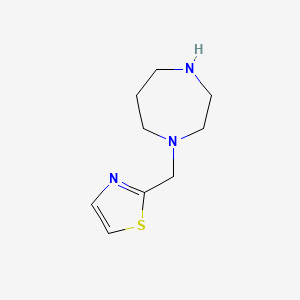
![Ethyl 1-oxospiro[4.4]nonane-2-carboxylate](/img/structure/B13338288.png)

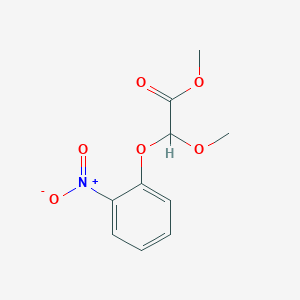
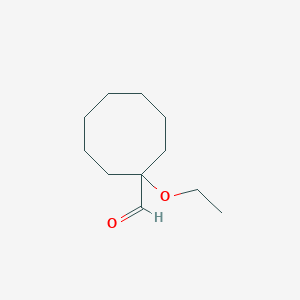
![Spiro[3.4]octan-2-ylmethanamine](/img/structure/B13338299.png)

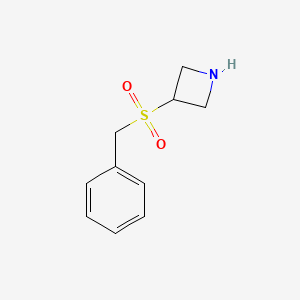
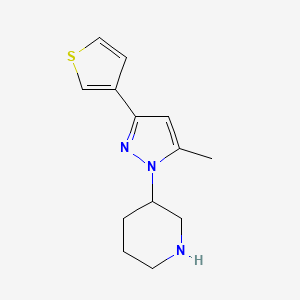
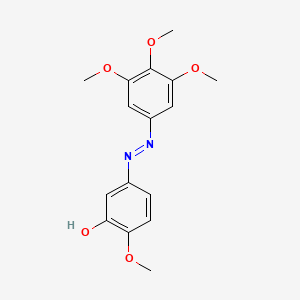
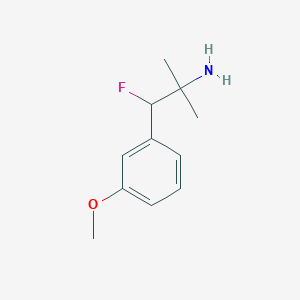

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-2-methylpropan-2-amine](/img/structure/B13338345.png)
